3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
Overview
Description
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been recognized for their broad biochemical and pharmacological activities against various strains of microorganisms . In particular, FtsZ, a key functional protein in bacterial cell division, is considered a potential target for the growth of novel antibacterial agents .
Mode of Action
Benzimidazole compounds are known to interact with their targets in a way that differs from traditional antibiotics . This unique mechanism of action is crucial in the development of new antibacterial agents, especially in the face of drug-resistant bacterial infections .
Biochemical Pathways
Benzimidazole molecules are known to be effective against various strains of microorganisms, suggesting that they may impact a wide range of biochemical pathways .
Result of Action
Benzimidazole derivatives have been shown to exhibit significant bioactivity against cancer cell lines a549, mda-mb-231, and pc3 . The presence of certain substituent groups in their structures can influence this bioactivity .
Action Environment
The presence of electron-donating groups (oh, ome, –nme 2, –o–ch 2 –c 6 h 5) can significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups (–no 2, –cf 3) can decrease their inhibitory ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Fluoro and Methyl Groups:
Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the benzimidazole derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mebendazole: An anthelmintic drug that inhibits tubulin polymerization.
Fenbendazole: Another benzimidazole derivative with a broad spectrum of anthelmintic activity.
Albendazole: Used to treat parasitic worm infestations by inhibiting microtubule synthesis.
Uniqueness
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the fluoro and methyl groups, which can enhance its pharmacological properties and specificity towards certain molecular targets .
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVLSOYKNKSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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